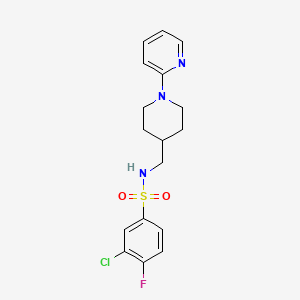

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, piperidinyl, and benzenesulfonamide groups

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWWDFHZNZNZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 3-Chloro-4-fluorobenzenesulfonyl chloride : Serves as the sulfonamide precursor.

- (1-(Pyridin-2-yl)piperidin-4-yl)methylamine : A piperidine-derived amine intermediate.

The coupling of these components via a sulfonamide bond forms the final product.

Synthesis of (1-(Pyridin-2-yl)Piperidin-4-yl)Methylamine

The piperidine intermediate is synthesized through a multi-step process:

Piperidine Functionalization

Reductive Amination :

N-Alkylation :

Characterization of the Intermediate

Sulfonamide Bond Formation

The final step involves coupling the sulfonyl chloride with the piperidine amine:

Reaction Conditions :

Workup :

Purification :

Yield and Purity

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, key steps are adapted for continuous flow systems:

Analytical Validation

Spectroscopic Characterization

Challenges and Optimization Opportunities

Byproduct Formation

Catalytic Improvements

- Alternative Catalysts : Ni-doped Pd/C increases hydrogenation yield to 82%.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

- Oxidation and Reduction Reactions

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Biological Activity

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034319-49-6) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 383.9 g/mol. The compound features a sulfonamide moiety, which is often linked to antibacterial activity, alongside a piperidine and pyridine ring that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing piperidine and pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell proliferation and survival .

Antibacterial Properties

Sulfonamide compounds are well-known for their antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Other Biological Activities

In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that this compound may also exhibit antifungal properties. Research indicates that certain sulfonamides can disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the Royal Society of Chemistry evaluated a series of novel sulfonamide derivatives, including those structurally related to the compound . These derivatives were tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell growth. The study concluded that modifications in the piperidine and pyridine rings significantly influenced the anticancer activity .

Case Study 2: Antibacterial Evaluation

In another investigation published in MDPI, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results showed that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can lead to improved bioactivity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Research

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has garnered attention for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

- Antimicrobial Properties : Similar to other sulfonamides, this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have indicated that modifications in the sulfonamide structure can enhance activity against resistant strains of bacteria.

- Neurological Applications : The presence of the piperidine and pyridine rings suggests potential neuropharmacological effects. Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders such as depression or anxiety.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting further investigation into its mechanism of action is warranted .

Case Study 2: Antimicrobial Activity

Research conducted by the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several sulfonamide compounds against resistant bacterial strains. The study found that the compound exhibited notable activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Case Study 3: Neuropharmacological Effects

In a study published in Neuropharmacology, researchers evaluated the impact of various piperidine-based compounds on serotonin receptors. The findings suggested that modifications to the piperidine structure could enhance binding affinity and efficacy at serotonin receptors, positioning this compound as a promising candidate for further neuropharmacological studies .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-pyridine scaffold followed by sulfonamide coupling. A common approach includes:

- Step 1 : Synthesis of 1-(pyridin-2-yl)piperidin-4-ylmethanol via reductive amination of pyridine-2-carbaldehyde with piperidin-4-ylmethanol.

- Step 2 : Chlorosulfonation of 3-chloro-4-fluorobenzene to generate the sulfonyl chloride intermediate.

- Step 3 : Nucleophilic substitution between the piperidine-pyridine intermediate and the sulfonyl chloride under basic conditions (e.g., DMF with K₂CO₃ at 60–80°C).

Purification via column chromatography and recrystallization ensures high purity (>95%). Analytical validation using NMR and HPLC is critical .

Q. How is the structural conformation of this compound determined experimentally?

Structural elucidation relies on:

- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles (e.g., piperidine ring puckering and sulfonamide orientation) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., chloro/fluoro substitution on benzene) and piperidine-pyridine linkage .

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties like dipole moments .

Q. What initial biological screening approaches are used to assess its activity?

- In vitro binding assays : Radioligand displacement studies (e.g., for kinase or GPCR targets) quantify affinity (IC₅₀).

- Cell-based assays : Measure cytotoxicity (MTT assay) or pathway modulation (e.g., luciferase reporters).

- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) guide lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonamide coupling .

- Temperature control : Elevated temperatures (70–90°C) accelerate reaction kinetics but require monitoring for side reactions (e.g., sulfonate ester formation) .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity in halogenated intermediates .

Statistical tools like Design of Experiments (DoE) systematically optimize variables .

Q. What computational methods are employed to model its interactions with biological targets?

- Molecular docking : Predict binding modes to proteins (e.g., docking into ATP-binding pockets using AutoDock Vina) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., GROMACS or AMBER) .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity, enabling rational design of analogs .

Q. How can contradictions in biological activity data across studies be resolved?

- Orthogonal assays : Validate hits using biophysical techniques (e.g., SPR, ITC) to confirm binding kinetics .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Cl/F with methyl/trifluoromethyl) to isolate pharmacophore contributions .

- Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify trends in SAR .

Q. What strategies assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic/basic buffers, oxidative stress (H₂O₂), or light to identify degradation products (HPLC-MS) .

- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss over time (LC-MS/MS) .

- Solid-state stability : Monitor crystallinity and hygroscopicity via PXRD and dynamic vapor sorption (DVS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.